N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

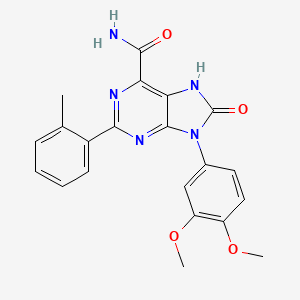

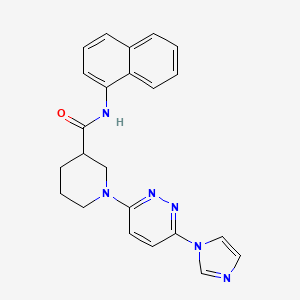

Molecular Structure Analysis

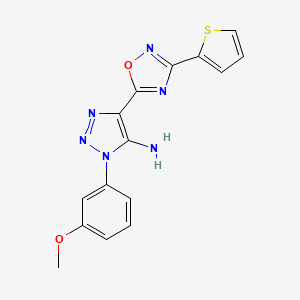

The molecular structure of “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide” is characterized by a piperazine ring attached to a fluorophenyl group and a propionamide group.Applications De Recherche Scientifique

Catalytic Applications

"N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide" and its derivatives have been explored for their catalytic efficiency, particularly in the context of organic synthesis. For instance, derivatives of piperazine, akin to the mentioned compound, have been developed as highly enantioselective Lewis base catalysts for the hydrosilylation of N-aryl imines, demonstrating critical arene sulfonyl groups for high enantioselectivity and achieving high yields and enantioselectivities across a broad range of substrates, including aromatic and aliphatic ketimines (Zhouyu Wang et al., 2006).

Antibacterial Activities

Research has also delved into the antibacterial properties of piperazine derivatives, with studies showing that certain modifications can lead to compounds with notable antibacterial activities. For instance, the synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have highlighted compounds with significant efficacy against various bacterial strains, underscoring the potential of such derivatives in antibacterial research (Wu Qi, 2014).

Antagonistic Properties at Receptors

Further investigations have identified the utility of piperazine sulfonamide derivatives as antagonists at specific receptors, such as the adenosine A2B receptors. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been synthesized, showing subnanomolar affinity and high selectivity as A2B antagonists. This research illustrates the compound's potential in developing selective receptor antagonists with applications in various therapeutic areas (T. Borrmann et al., 2009).

Nanofiltration Membrane Development

The compound's derivatives have also been utilized in the development of nanofiltration membranes. A novel zwitterionic amide monomer, related to the structure of the compound , has been used to create thin-film composite nanofiltration membranes with improved separation performance and antifouling properties. This application highlights the compound's relevance in environmental engineering and water treatment technologies (Quan‐Fu An et al., 2013).

Propriétés

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O3S/c1-2-16(21)18-8-3-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLATUGPZVQUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B2669300.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)

![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)